- An efficient and practical method for olefin dihydroxylation, Synthesis, 2016, 48(21), 3696-3700

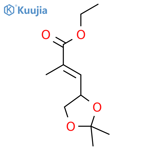

Cas no 93635-76-8 (ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate)

![ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate structure](https://ja.kuujia.com/scimg/cas/93635-76-8x500.png)

93635-76-8 structure

商品名:ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate 化学的及び物理的性質

名前と識別子

-

- (2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate

- 3-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2,3-dihydroxy-2-methyl-propionic acid ethyl ester

- D-Arabinonic acid, 2-C-methyl-4,5-O-(1-methylethylidene)-,ethyl ester

- D-ARABINONIC ACID,2-C-METHYL-4,5-O-(1-METHYLETHYLIDENE)ETHYL ESTER

- ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate

- (2S,3R)-3-[(4R)-2,2-dimethyl-[1,3]dioxolan-4-yl]-2,3-dihydroxy-2-methyl-propionic acid ethyl ester

- (2S,3R,4R)-4,5-O-isopropylidene-2,3,4,5-tetrahydroxy-2-methyl-pent

- 2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic acid ethyl ester

- D-Arabinonic acid,2-C-methyl-4,5-O-(1-methylethylidene)-,ethyl

- ethyl 4,5-O-isopropylidene-2-C-methyl-D-arabinonate

- X8443

- 4,5-O-ISOPROPYLIDENE-2-C-METHYL-D-ARABINONATE

- D-ARABINONIC ACID,2-C-METHYL-4,5-O-(1-METHYLETHYLIDENE)-,ETHYL ESTER

- D-Arabinonic acid, 2-C-methyl-4,5-O-(1-methylethylidene)-, ethyl ester

- (2S,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2,3-dihydroxypropanoic acid ethyl ester

- 2-C-Methyl-4,5-O-(1-methylethylidene)-

- Ethyl 2-C-methyl-4,5-O-(1-methylethylidene)-D-arabinonate (ACI)

- D

- SCHEMBL768088

- AS-19467

- (2S,3R)-3-[(4R)-2,2-Dimethyl-[1,3]-dioxolan-4-yl]-2,3-dihydroxy-2-methyl-propionic acid ethyl ester

- ethyl (2S,3R)-3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate

- MFCD11112138

- (2s, 3r)-3-[(4r)-2,2-dimethyl-[1,3]dioxolan-4-yl]-2,3-dihydroxy-2-methyl-propionic acid ethyl ester

- C11H20O6

- 93635-76-8

- AKOS022172906

- CS-M2472

- DTXSID50680992

- AC-28966

- BHCHXRCKXIVVCN-XLDPMVHQSA-N

- D-ARABINONIC ACID,2-C-METHYL-4,5-O-(1-METHYLETHYLIDENE)-,ETHYL ESTER;(2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate

-

- MDL: MFCD11112138

- インチ: 1S/C11H20O6/c1-5-15-9(13)11(4,14)8(12)7-6-16-10(2,3)17-7/h7-8,12,14H,5-6H2,1-4H3/t7-,8-,11+/m1/s1

- InChIKey: BHCHXRCKXIVVCN-XLDPMVHQSA-N

- ほほえんだ: [C@H]([C@H]1COC(C)(C)O1)(O)[C@@](O)(C)C(=O)OCC

計算された属性

- せいみつぶんしりょう: 248.12600

- どういたいしつりょう: 248.126

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 290

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.3

- トポロジー分子極性表面積: 85.2

じっけんとくせい

- 密度みつど: 1.185±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 75.0-75.5 ºC

- ふってん: 361.5°C at 760 mmHg

- フラッシュポイント: 133.189°C

- 屈折率: 1.475

- ようかいど: 微溶性(32 g/l)(25ºC)、

- PSA: 85.22000

- LogP: -0.18710

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280-P305+P351+P338

- ちょぞうじょうけん:Inert atmosphere,2-8°C

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M320025-0.25g |

2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester |

93635-76-8 | 0.25g |

$ 75.00 | 2022-06-02 | ||

| TRC | M320025-25g |

2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester |

93635-76-8 | 25g |

$ 400.00 | 2022-06-02 | ||

| TRC | M320025-250mg |

2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester |

93635-76-8 | 250mg |

$87.00 | 2023-05-17 | ||

| abcr | AB436254-100g |

(2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate; . |

93635-76-8 | 100g |

€230.00 | 2025-02-19 | ||

| eNovation Chemicals LLC | Y1101343-1kg |

(2S,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2,3-dihydroxypropanoic acid ethyl ester |

93635-76-8 | 97% | 1kg |

$380 | 2024-06-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SM694-20g |

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate |

93635-76-8 | 98% | 20g |

109.0CNY | 2021-08-04 | |

| TRC | M320025-5g |

2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester |

93635-76-8 | 5g |

$ 205.00 | 2022-06-02 | ||

| TRC | M320025-1g |

2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester |

93635-76-8 | 1g |

$ 145.00 | 2022-06-02 | ||

| TRC | M320025-100g |

2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester |

93635-76-8 | 100g |

$867.00 | 2023-05-17 | ||

| Alichem | A159001910-1000g |

(2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate |

93635-76-8 | 98% | 1000g |

$374.40 | 2023-08-31 |

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Benzyltriethylammonium chloride , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; 3 h, rt; rt → 0 °C

1.2 5 min, < 5 °C; 30 min, 0 °C

1.3 Reagents: Sodium bisulfite Solvents: Water

1.2 5 min, < 5 °C; 30 min, 0 °C

1.3 Reagents: Sodium bisulfite Solvents: Water

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; 5 h, 0 - 5 °C

リファレンス

- Bi- and monocyclic nucleoside analogs for treatment of hepatitis e, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Catalysts: 1H-Imidazolium, 1,3-didodecyl-2-methyl-, chloride (1:1) Solvents: Acetone ; 10 min, rt; rt → 0 °C

1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; 2 h, 0 - 5 °C

1.3 Reagents: Sodium bisulfite Solvents: Water

1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; 2 h, 0 - 5 °C

1.3 Reagents: Sodium bisulfite Solvents: Water

リファレンス

- Dihydroxylation of Olefins with Potassium Permanganate Catalyzed by Imidazolium Salt, Synthesis, 2018, 50(9), 1815-1819

合成方法 4

はんのうじょうけん

1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; 5 h, 0 - 5 °C

1.2 Reagents: Sodium sulfite Solvents: Water

1.2 Reagents: Sodium sulfite Solvents: Water

リファレンス

- Preparation of substituted nucleosides, nucleotides and analogs thereof as antitumor and HCV antiviral agents, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん

リファレンス

- Branched-chain sugars, part VII. Synthesis of saccharinic acid derivatives, Carbohydrate Research, 1984, 129, 99-109

合成方法 6

はんのうじょうけん

1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; 0 - 5 °C; 2 h, 0 - 5 °C

1.2 Reagents: Sodium sulfite Solvents: Water ; 2 h, 0 - 5 °C

1.2 Reagents: Sodium sulfite Solvents: Water ; 2 h, 0 - 5 °C

リファレンス

- Preparation of substituted nucleosides, nucleotides and analogs thereof as antiviral agents, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Ethylene glycol , Sodium bicarbonate , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone , Water ; 2 h, -10 °C; 1 h, -10 °C

1.2 Reagents: Sodium bisulfite Solvents: Water

1.2 Reagents: Sodium bisulfite Solvents: Water

リファレンス

- Preparation of 2'-disubstituted nucleoside and nucleotide triphosphate derivatives and their use as anti-HCV and antiviral agents, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; 2 h, 0 - 5 °C

1.2 Reagents: Sodium sulfite Solvents: Water ; 2 h

1.2 Reagents: Sodium sulfite Solvents: Water ; 2 h

リファレンス

- prepn of substituted nucleosides, nucleotides and analogs thereof as antiviral agents, United States, , ,

合成方法 9

はんのうじょうけん

リファレンス

- 2'-cyano substituted nucleoside derivatives and methods of use thereof for the treatment of viral diseases, United States, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: Ethylene glycol , Sodium bicarbonate , Sodium permanganate Solvents: Ethyl acetate ; -10 - -5 °C; -5 °C → 0 °C; 0 - 10 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

リファレンス

- Process for preparation of 3,5-dibenzoyl-2-deoxy-2-fluoro-2-methyl-D-ribose-γ-lactone, China, , ,

合成方法 11

はんのうじょうけん

リファレンス

- Improved synthesis method of sofosbuvir drug for treatment of hepatitis C by using sodium permanganate oxidizer, tin tetrachloride catalyst and pentafluorophenol, China, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Ethylene glycol , Sodium bicarbonate , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone , Water ; 2 h, -10 °C; 1 h, -10 °C

1.2 Reagents: Sodium bisulfite Solvents: Water

1.2 Reagents: Sodium bisulfite Solvents: Water

リファレンス

- Preparation of 2'-cyano nucleoside and nucleotide triphosphate derivatives and their use as anti-HCV and antiviral agents, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: Ethylene glycol , Sodium bicarbonate , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone , Water ; 2 h, -10 °C; 1 h, -10 °C

1.2 Reagents: Sodium bisulfite Solvents: Water

1.2 Reagents: Sodium bisulfite Solvents: Water

リファレンス

- Preparation of 2'-substituted nucleoside derivatives and methods of use thereof for the treatment of viral diseases, World Intellectual Property Organization, , ,

合成方法 14

はんのうじょうけん

リファレンス

- Preparation of alkyl-substituted 2-deoxy-2-fluoro-D-ribofuranosyl pyrimidine and purine nucleoside analogs via condensation of the lactone to nucleosides as potential antiviral agents, World Intellectual Property Organization, , ,

合成方法 15

はんのうじょうけん

1.1 Reagents: Triphenylphosphine Solvents: Water ; rt → 80 °C; 15 - 18 h, 70 - 80 °C

1.2 Solvents: Dichloromethane ; 0 - 5 °C; 0.5 h, 0 - 5 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 5 °C → 25 °C; 1 - 3 h, 20 - 25 °C

1.4 Reagents: Potassium , Sodium chlorite Solvents: tert-Butanol , Water ; rt; 24 h, rt

1.5 Reagents: Water , Sodium sulfite

1.2 Solvents: Dichloromethane ; 0 - 5 °C; 0.5 h, 0 - 5 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 5 °C → 25 °C; 1 - 3 h, 20 - 25 °C

1.4 Reagents: Potassium , Sodium chlorite Solvents: tert-Butanol , Water ; rt; 24 h, rt

1.5 Reagents: Water , Sodium sulfite

リファレンス

- Method for preparing ethyl 2-C-methyl-4,5-O-(1-methylethylidene)-D-arabinate, China, , ,

合成方法 16

はんのうじょうけん

1.1 Reagents: Sodium bicarbonate Solvents: Acetone , Ethylene glycol ; -20 - -15 °C

1.2 Reagents: Sodium permanganate Solvents: Water ; 1.5 h, -20 - -15 °C

1.3 Reagents: Sodium bisulfite Solvents: Water ; 1 h, 0 - 5 °C

1.2 Reagents: Sodium permanganate Solvents: Water ; 1.5 h, -20 - -15 °C

1.3 Reagents: Sodium bisulfite Solvents: Water ; 1 h, 0 - 5 °C

リファレンス

- Preparation method of intermediate of sofosbuvir, China, , ,

合成方法 17

はんのうじょうけん

1.1 Reagents: Ethylene glycol , Sodium bicarbonate , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone , Water ; 1 h, -15 - -10 °C; 1 h, -15 - -10 °C

1.2 Reagents: Sodium bisulfite Solvents: Water ; < 4 °C

1.2 Reagents: Sodium bisulfite Solvents: Water ; < 4 °C

リファレンス

- Preparation of 2'-cyano substituted nucleoside derivatives and methods of use thereof for the treatment of viral diseases, Canada, , ,

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Raw materials

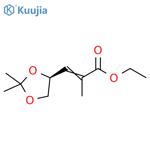

- Ethyl (2E,4S)-4,5-Isopropylidenedioxy-2-methylpent-2-enoate

- (S,E)-ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylacrylate

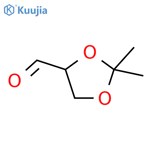

- (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde

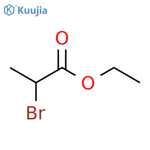

- ethyl 2-bromopropanoate

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Preparation Products

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate 関連文献

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

93635-76-8 (ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate) 関連製品

- 147-81-9(DL-Arabinose)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:93635-76-8)ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate

清らかである:99%

はかる:500g

価格 ($):368.0